molecular formula C21H27N3O B7635325 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide

2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B7635325
M. Wt: 337.5 g/mol
InChI Key: QXIXSIKWOFERCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide typically involves the reaction of 4-phenylpiperazine with 3-phenylpropylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified using recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-phenylpiperazine: A precursor in the synthesis of 2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide.

    3-phenylpropylamine: Another precursor used in the synthesis.

    N-(4-phenylpiperazin-1-yl)acetamide: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of the piperazine and phenylpropyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c25-21(22-13-7-10-19-8-3-1-4-9-19)18-23-14-16-24(17-15-23)20-11-5-2-6-12-20/h1-6,8-9,11-12H,7,10,13-18H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIXSIKWOFERCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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